2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)(methyl)amino)ethanol
CAS No.:
Cat. No.: VC13472436
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]ethanol |
| Standard InChI | InChI=1S/C12H17NO3/c1-13(4-5-14)9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,14H,4-7,9H2,1H3 |
| Standard InChI Key | WFSPMIVSZGKWAB-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1=CC2=C(C=C1)OCCO2 |
| Canonical SMILES | CN(CCO)CC1=CC2=C(C=C1)OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(((2,3-Dihydrobenzo[b][1, dioxin-6-yl)methyl)(methyl)amino)ethanol is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. The IUPAC name systematically describes its structure: 2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]ethanol.
Structural Characterization
The compound’s structure comprises:
-
A 2,3-dihydrobenzo[b] dioxin ring system (a benzene fused with a 1,4-dioxane ring).
-
A methyl(methylamino)ethyl side chain attached to the benzodioxin’s 6-position.
The SMILES notation (CN(CCO)CC1=CC2=C(C=C1)OCCO2) and InChIKey (WFSPMIVSZGKWAB-UHFFFAOYSA-N) confirm the connectivity and stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| SMILES | CN(CCO)CC1=CC2=C(C=C1)OCCO2 | |
| InChIKey | WFSPMIVSZGKWAB-UHFFFAOYSA-N |
Synthetic Methodologies
Core Benzodioxin Synthesis
The benzodioxin ring is typically synthesized via cyclocondensation of catechol derivatives with dihaloalkanes. For example, 1,2-dihydroxybenzene reacts with 1,2-dibromoethane under basic conditions to form the 1,4-dioxane ring .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclocondensation | Catechol + 1,2-dibromoethane | 74% | |
| 2 | Reductive Amination | NaBH₃CN, HOAc, MeOH | 65% | |
| 3 | Purification | Column chromatography | >95% |
Physicochemical Properties
While direct data on this compound is sparse, analogs provide insights:
-
Boiling Point: Estimated >300°C (similar to benzodioxin derivatives) .
-
Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to the ethanolamine moiety.
-
Lipophilicity: Predicted log P ≈ 1.5–2.0, balancing aromatic and polar groups .
Biological Activity and Applications
Neuropharmacological Applications
Compounds with ethanolamine side chains often target adrenergic or dopaminergic receptors. For example, similar molecules act as α2C adrenoceptor antagonists, suggesting potential in treating CNS disorders .
Table 3: Biological Activity of Analogues
| Analog Structure | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Benzodioxin-methylpiperidine | PD-L1 | 10.2 nM | |
| Benzodioxin-pyrrolidine | α2C Adrenoceptor | 50 nM |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume